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E3 ligase Ligand-Linker Conjugates 10 -

E3 ligase Ligand-Linker Conjugates 10

Catalog Number: EVT-254900
CAS Number:
Molecular Formula: C32H47ClN4O6S
Molecular Weight: 651.3 g/mol
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Product Introduction

Description

E3 ligase ligand-linker conjugates function by bringing the E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the POI. This ubiquitination tags the POI for degradation by the proteasome. [, , , , ]

Future Directions
  • Expanding the E3 Ligase Toolbox: Discovering ligands for novel E3 ligases will broaden the scope of proteins that can be targeted for degradation. [, , , , , ]
  • Optimizing Linker Design: Developing novel linkers with improved properties such as enhanced stability, solubility, and cell permeability will be crucial for developing more effective conjugates. [, , , , ]
  • Improving Target Specificity: Designing conjugates with high target specificity will be essential for minimizing off-target effects and improving therapeutic potential. [, , ]
  • Exploring New Applications: Developing conjugates for applications beyond targeted protein degradation, such as modulating protein-protein interactions or targeting non-protein biomolecules, holds great promise for expanding the research and therapeutic potential of this technology. [, , ]

VH298

  • Compound Description: VH298 is a potent and cell-active small-molecule inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. [] It exhibits a dissociation constant (Kd) of less than 100 nM, making it a valuable chemical probe for studying the VHL-HIF (Hypoxia Inducible Factor) pathways. [] VH298 effectively induces the intracellular stabilization of HIF-1α, indicating its ability to inhibit VHL's E3 ligase activity. []
  • Relevance: While the exact structure of "E3 Ligase Ligand-Linker Conjugates 10" is not specified, VH298 serves as a relevant related compound because it represents a potent and well-characterized ligand for the VHL E3 ligase. [] If "E3 Ligand-Linker Conjugates 10" includes compounds designed to recruit VHL, VH298 provides a structural framework and starting point for optimization.

dBET1

  • Compound Description: dBET1 is a bifunctional molecule designed to induce the degradation of bromodomain-containing 4 (BRD4). [] It functions as a PROTAC, employing a CRBN (Cereblon) E3 ligase ligand to target BRD4 for proteasomal degradation. [] Studies have shown that dBET1 effectively stimulates CRBN's E3 ubiquitin-conjugating function and successfully degrades BRD4 in both mouse and human cells. []
  • Relevance: As a PROTAC molecule, dBET1 embodies the concept of linking an E3 ligase ligand (in this case, a CRBN ligand) to a POI-binding moiety. [] This structural and functional similarity makes dBET1 a relevant related compound to "E3 Ligase Ligand-Linker Conjugates 10" as it exemplifies the successful application of this approach for targeted protein degradation.

Lenalidomide, Pomalidomide, and CC-220 Derivatives

  • Compound Description: These compounds represent a class of molecules derived from lenalidomide, pomalidomide, and CC-220, which are known ligands for the CRBN E3 ligase. [, ] Derivatives of these compounds are frequently employed in the development of PROTACs. [, ]
  • Relevance: Lenalidomide, pomalidomide, and CC-220 derivatives are directly relevant to "E3 Ligase Ligand-Linker Conjugates 10" as they represent widely used E3 ligase ligands, specifically targeting CRBN. [, ] These compounds often serve as the basis for developing PROTACs by linking them to various POI-binding moieties through appropriate linkers. [, ]

Thalidomide Derivatives

  • Compound Description: Thalidomide and its derivatives are recognized as ligands for the CRBN E3 ligase. [] They have gained significant attention in the field of targeted protein degradation due to their ability to recruit CRBN and induce the ubiquitination and degradation of specific proteins. []
  • Relevance: Thalidomide derivatives, similar to lenalidomide and pomalidomide derivatives, are highly relevant to "E3 Ligase Ligand-Linker Conjugates 10" as they exemplify a class of molecules designed to harness the E3 ligase activity of CRBN for targeted protein degradation. []

SIAIS178

  • Compound Description: SIAIS178 is a potent and selective PROTAC degrader specifically designed to target the oncogenic fusion protein BCR-ABL, which is implicated in chronic myeloid leukemia (CML). [] This molecule consists of dasatinib, a known BCR-ABL inhibitor, linked to a VHL E3 ligase ligand through an optimized linker. [] SIAIS178 effectively promotes the interaction between BCR-ABL and VHL, leading to the successful degradation of BCR-ABL. []
  • Relevance: SIAIS178 exemplifies the successful design and application of a PROTAC molecule for targeted protein degradation. [] Its structural organization, featuring a POI-binding moiety (dasatinib), a linker, and an E3 ligase ligand (VHL ligand), directly aligns with the concept of "E3 Ligase Ligand-Linker Conjugates 10," highlighting the potential therapeutic applications of this compound class.

β-Naphthoflavone (β-NF) Conjugates

  • Compound Description: β-Naphthoflavone (β-NF) is a ligand for the aryl hydrocarbon receptor (AhR), which can function as an E3 ligase. [] Researchers have developed chimeric molecules incorporating β-NF as an AhR ligand to target specific proteins for degradation. [] For instance, β-NF-ATRA, a chimeric degrader, targets cellular retinoic acid-binding proteins (CRABPs) for AhR-dependent degradation. [] Similarly, β-NF-JQ1, utilizing β-NF as an AhR ligand, targets bromodomain-containing (BRD) proteins for degradation. []
  • Relevance: β-Naphthoflavone (β-NF) conjugates demonstrate the feasibility of expanding the repertoire of E3 ligases used in targeted protein degradation beyond the commonly employed CRBN and VHL. [] These molecules, structurally resembling PROTACs, highlight the potential of utilizing alternative E3 ligase ligands, like β-NF for AhR, to induce the degradation of specific target proteins. [] This approach aligns with the general principle behind "E3 Ligase Ligand-Linker Conjugates 10," emphasizing the versatility and potential of this strategy in drug discovery.
Overview

E3 ligase Ligand-Linker Conjugates 10 represents a significant advancement in the field of targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs). These compounds are designed to harness the ubiquitin-proteasome system to selectively degrade specific proteins within cells, thereby offering potential therapeutic benefits in various diseases, including cancer. The development of E3 ligase Ligand-Linker Conjugates 10 is rooted in the intricate mechanisms of E3 ubiquitin ligases, which play a crucial role in mediating the attachment of ubiquitin to target proteins, marking them for degradation.

Source

The information regarding E3 ligase Ligand-Linker Conjugates 10 derives from a variety of scientific literature focusing on E3 ligases, PROTAC technology, and their applications in drug discovery. Notable sources include articles discussing the classification and functions of E3 ligases , fragment-based lead discovery methods for identifying ligands , and the structural design considerations for PROTACs .

Classification

E3 ligases can be classified into several types based on their structural characteristics and mechanisms of action:

  • HECT (Homologous to the E6AP Carboxyl Terminus): Characterized by a HECT domain where ubiquitin is transferred from an E2 enzyme to a cysteine residue before binding to the substrate.
  • RING (Really Interesting New Gene): The most prevalent type, which facilitates direct transfer of ubiquitin from E2 to substrate without forming an intermediate.
  • U-box: A simpler structure that also facilitates ubiquitination.
  • RBR (RING-Between-RING): A complex type that combines features of both RING and HECT ligases.

These classifications highlight the diverse functionalities and regulatory roles that E3 ligases play in cellular processes.

Synthesis Analysis

Methods

The synthesis of E3 ligase Ligand-Linker Conjugates 10 involves several key steps:

  1. Fragment-Based Lead Discovery: This approach utilizes small molecular fragments that can bind to specific sites on E3 ligases. These fragments are screened using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Fluorimetry (DSF) to identify potential ligands .
  2. Linker Design: The linker connecting the ligand and the E3 ligase is crucial for the functionality of PROTACs. Key parameters include:
    • Chemical Nature: Selection of suitable chemical groups that enhance binding affinity.
    • Length: Optimizing linker length is vital; too short may hinder binding, while too long may prevent effective proximity for ubiquitination .
    • Hydrophilicity and Rigidity: These properties influence solubility and stability within biological systems.
  3. Coupling Reactions: Various coupling strategies, including amide bond formation or click chemistry, are employed to attach the ligand to the linker and subsequently to the E3 ligase .

Technical Details

The synthesis often employs solid-phase synthesis techniques that allow for high-throughput generation of diverse conjugates. Advanced computational modeling may also be utilized to predict binding affinities and optimize linker configurations.

Molecular Structure Analysis

Structure

The molecular structure of E3 ligase Ligand-Linker Conjugates 10 typically includes:

  • A ligand that selectively binds to a specific E3 ligase.
  • A flexible linker that maintains spatial orientation between the ligand and target protein.
  • A target protein recognition moiety that directs degradation.

Data

Structural data can be obtained through X-ray crystallography or NMR spectroscopy, providing insights into binding interactions at atomic resolution. Such data are essential for understanding how modifications affect ligand efficacy.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in utilizing E3 ligase Ligand-Linker Conjugates 10 include:

  • Ubiquitination Reaction: The conjugate facilitates the transfer of ubiquitin from an E2 enzyme to the target protein via the recruited E3 ligase.
  • Degradation Pathway Activation: The binding of the conjugate induces conformational changes in both the E3 ligase and target protein, promoting their interaction with the proteasome for degradation.

Technical Details

The kinetics of these reactions can be studied using biochemical assays that measure ubiquitin transfer rates and subsequent degradation levels in cellular models.

Mechanism of Action

Process

E3 ligase Ligand-Linker Conjugates 10 operates through a multi-step mechanism:

  1. Binding: The ligand binds specifically to the target protein while simultaneously recruiting an E3 ligase through its linker.
  2. Ubiquitination: The recruited E3 ligase catalyzes the transfer of ubiquitin to lysine residues on the target protein.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome, leading to its degradation.

Data

Quantitative assays can be performed to measure degradation efficiency, typically using Western blotting or mass spectrometry techniques to assess levels of target proteins before and after treatment with conjugates.

Physical and Chemical Properties Analysis

Physical Properties

E3 ligase Ligand-Linker Conjugates 10 generally exhibit:

  • Moderate solubility in aqueous solutions due to hydrophilic linkers.
  • Stability under physiological conditions, which is crucial for therapeutic applications.

Chemical Properties

Key chemical properties include:

  • Reactivity towards nucleophiles during coupling reactions.
  • Stability against hydrolysis and enzymatic degradation once administered in vivo.

Relevant data regarding these properties can be derived from stability studies and solubility assays conducted during preclinical development phases.

Applications

E3 ligase Ligand-Linker Conjugates 10 have several scientific applications:

  • Targeted Protein Degradation: They are primarily used in research aimed at modulating protein levels within cells, providing insights into disease mechanisms.
  • Cancer Therapy: By selectively degrading oncogenic proteins, these conjugates offer potential therapeutic strategies against various cancers where traditional inhibitors fail.
  • Drug Discovery Tools: They serve as valuable tools for exploring cellular pathways and validating drug targets within the ubiquitin-proteasome system.
Introduction to E3 Ligase Ligand-Linker Conjugates in Targeted Protein Degradation

Historical Development of PROTAC Technology and E3 Ligase Utilization

The conceptual foundation for PROTACs was established in 2001 with a peptide-based chimera targeting methionine aminopeptidase-2 (MetAP-2) using the SCFβ-TRCP E3 ligase complex. This early proof-of-concept suffered from poor cell permeability and stability due to its phosphopeptide E3 ligand [1] [4]. A pivotal advancement emerged in 2004 with the discovery of a peptidic von Hippel-Lindau (pVHL) ligand (ALAPYIP), enabling the first cell-permeable PROTACs against FKBP12 and the androgen receptor (AR) [1] [9]. Nevertheless, the field underwent a transformative shift with the development of non-peptidic small-molecule E3 ligands, notably for VHL and cereblon (CRBN):

  • CRBN ligands: Derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. Structural studies revealed that these agents bind CRBN, redirecting its ubiquitination activity toward neosubstrates like IKZF1/3. This mechanistic insight facilitated their repurposing as E3-recruiting moieties in PROTACs [1] [7].
  • VHL ligands: Developed via structure-based optimization of hydroxyproline mimics. Key compounds like VH032 (sub-µM affinity) and VH101/VH298 (nM affinity) provided drug-like ligands with defined exit vectors for linker attachment [9] [4].

The linker component evolved from simple alkyl or polyethylene glycol (PEG) chains to structurally diverse elements (e.g., piperazine, triazole) to optimize ternary complex stability and physicochemical properties. By 2015, PROTACs incorporating these ligands demonstrated in vivo efficacy, exemplified by ARV-110 (AR degrader, CRBN-based) and ARV-471 (ER degrader, VHL-based), both entering clinical trials [4] [9]. Despite the dominance of CRBN and VHL ligands (>80% of clinical candidates), recent efforts explore ligands for alternative E3s (MDM2, IAPs, DCAF16) to expand tissue specificity and target scope [7] [5].

Table 1: Evolution of Key E3 Ligase Ligands for PROTACs

E3 LigasePrototypical LigandDiscovery YearKey Structural FeatureLinker Attachment Point(s)
CRBNThalidomide2015Glutarimide ringC4- or C5- position
CRBNPomalidomide2015Amino-substituted ringPiperidine N, phthalimide C4
VHLVH0322012Hydroxyproline coreLeft-hand aryl group
VHLVH2982018Cyclopropyl capping groupCyano group
MDM2Nutlin-3a2008Cis-imidazoline scaffoldChlorophenyl ring
IAPLCL161 (MV1)2011Azabicyclic coreTertiary nitrogen

Mechanistic Principles of E3 Ligase Recruitment in Ubiquitin-Proteasome System (UPS)

E3 ubiquitin ligases confer substrate specificity within the UPS cascade, which comprises:

  • Ubiquitin activation by E1 enzyme (ATP-dependent)
  • Ubiquitin transfer to E2 conjugating enzyme
  • Substrate ubiquitination mediated by E3 ligases [2] [8].

E3 ligases fall into three structural classes governing their catalytic mechanisms:

  • RING (Really Interesting New Gene) E3s: Function as scaffolds facilitating direct ubiquitin transfer from E2 to the substrate. This largest family (>600 members) includes multi-subunit Cullin-RING ligases (CRLs). CRLs utilize adaptors (e.g., Skp1 for CRL1/SCF complexes) and substrate receptors (e.g., VHL for CRL2VHL, CRBN for CRL4CRBN) [2] [5].
  • HECT (Homologous to E6AP C-terminus) E3s: Form a thioester intermediate with ubiquitin via a catalytic cysteine before substrate transfer. Substrate recognition is mediated by N-terminal domains (e.g., WW domains in NEDD4 family) [2] [10].
  • RBR (RING-Between-RING) E3s: Hybrid mechanism involving RING1 (E2 binding), IBR domain, and RING2 (catalytic cysteine) [5] [8].

PROTACs exploit these E3s by mimicking natural substrate recruitment. For example:

  • CRL2VHL recognizes hydroxylated HIF-1α via VHL’s β-domain. Small-molecule VHL ligands (e.g., VH032) replicate this interaction by occupying the hydroxyproline pocket [9].
  • CRL4CRBN binds IMiDs, altering its substrate preference. The glutarimide moiety of pomalidomide inserts into CRBN’s tri-tryptophan pocket, while the linker extends solvent-exposed positions [1] [7].

The efficiency of ubiquitination depends on the E3’s intrinsic activity, cellular abundance, and subcellular localization. For instance, CRBN and VHL are ubiquitously expressed cytosolic/nuclear ligases, making them preferred choices for PROTAC design [5].

Table 2: Key E3 Ligase Classes and Functional Attributes in PROTAC Design

E3 ClassCatalytic MechanismRepresentative MembersSubstrate Recognition FeaturesPROTAC Utilization
RINGDirect E2→substrate transferCRL2VHL, CRL4CRBN, MDM2Adaptor proteins (VHL, CRBN) or intrinsic domains (MDM2 RING)High (CRBN/VHL dominate)
HECTE2→E3→substrate transferNEDD4, SMURF2, WWP1WW domains for PY motifs, C2 domains for membrane targetingLow (limited ligands)
RBRE2→E3 (RING2 cysteine)→substrateParkin, HOIP, HOIL-1Multiple domains (e.g., Parkin: UBL, RING0-2)Emerging

Role of E3 Ligase Ligand-Linker Conjugates in Ternary Complex Formation

The E3 ligase ligand-linker conjugate is indispensable for inducing a productive ternary complex (POI:PROTAC:E3). This complex must position the target protein optimally relative to the E2-loaded ubiquitin to enable efficient ubiquitin transfer. Key determinants include:

Linker Length and Composition

The linker spans between the E3 ligand and target warhead, influencing the distance and orientation between E3 and the target protein. Empirical optimization remains critical:

  • Short linkers (<5 atoms) may impede complex formation due to steric clash.
  • Long linkers (>20 atoms) reduce degradation efficiency by decreasing effective local concentration or increasing hydrophilicity.
  • Rigid linkers (e.g., alkynes, piperazines) restrict conformational freedom, potentially enhancing selectivity. Flexible PEG chains offer adaptability but may reduce specificity [1] [3].For example, CRBN-based PROTACs against BRD4 demonstrated peak activity with 8-10 atom PEG linkers, balancing flexibility and distance constraints [1].

Cooperativity and Binding Modes

The stability of the ternary complex often exceeds the additive affinity of the PROTAC’s binary interactions (POI-PROTAC and E3-PROTAC), a phenomenon termed positive cooperativity. Structural biology studies reveal that this arises from:

  • Protein-Protein Interactions (PPIs): Adventitious contacts between E3 and POI (e.g., electrostatic, hydrophobic patches).
  • PROTAC-Induced Conformational Changes: Allosteric adjustments in E3 or POI enhancing complementarity [3] [6].For instance, crystallography of BRD4-degrading PROTAC MZ1 (VHL-based) showed VHL and BRD4 forming a compact interface stabilized by hydrogen bonds absent in binary complexes [3]. Conversely, negative cooperativity can explain PROTAC selectivity—e.g., preferential degradation of BRD4 over BRD3 despite similar warhead affinity [3].

Detection and Optimization

Advanced assays enable ternary complex quantification:

  • NanoBRET®: Live-cell proximity assay using NanoLuc®-tagged POI and HaloTag®-fused E3. BRET signals correlate with complex formation [6].
  • Lumit™: Biochemical assay employing split-luciferase anti-tag antibodies. Demonstrates PROTAC potency and the characteristic "hook effect" (activity loss at high PROTAC concentrations due to binary complex dominance) [6].

Computational approaches (e.g., Rosetta docking) now predict viable ternary structures by sampling linker conformations and protein orientations, guiding rational conjugate design [3].

Table 3: Experimentally Validated Ternary Complexes Involving Key E3 Ligase Conjugates

E3 Ligand-Linker ConjugateTarget ProteinKey Structural InsightDetection Method
VH032-PEG4-linker (MZ1)BRD4(BD2)VHL-BRD4 interface with H-bond network; linker length = 10 atomsX-ray crystallography, NanoBRET®
Pomalidomide-Piperazine-linker (ARV-110)Androgen Receptor (AR)CRBN-AR interaction via solvent-exposed piperidine nitrogenCryo-EM, Lumit™ assay
Nutlin-based linker conjugatep53MDM2-p53 binding enhanced by PROTAC-induced dimerizationSPR, Cellular degradation

Properties

Product Name

E3 ligase Ligand-Linker Conjugates 10

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C32H47ClN4O6S

Molecular Weight

651.3 g/mol

InChI

InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1

InChI Key

VVGFRQKHZOZAAG-UWPQIUOOSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O

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